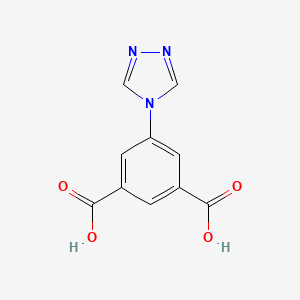![molecular formula C22H32N2O2 B6080043 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as PAC-1 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of PAC-1 is not fully understood, but it is believed to work by activating procaspase-3, a precursor to the enzyme caspase-3, which is involved in the process of apoptosis. PAC-1 has been shown to induce apoptosis in cancer cells by activating procaspase-3 and promoting the cleavage of caspase-3. In addition, PAC-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PAC-1 in lab experiments include its ability to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. However, there are also limitations to using PAC-1 in lab experiments. For example, the mechanism of action of PAC-1 is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for research on PAC-1. One area of research is to further investigate the mechanism of action of PAC-1 and its potential therapeutic applications. Another area of research is to develop more efficient and cost-effective synthesis methods for PAC-1. Additionally, more research is needed to determine the safety and efficacy of PAC-1 in clinical trials. Finally, research is needed to determine the potential for PAC-1 to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
PAC-1 can be synthesized using a variety of methods, including the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a palladium catalyst or the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
PAC-1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer. PAC-1 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17-6-3-4-8-20(17)10-9-19-7-5-13-24(16-19)22(26)21-11-14-23(15-12-21)18(2)25/h3-4,6,8,19,21H,5,7,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFZWYAGBOEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-[2-(2-Methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)